[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride

Lipophilicity ADME Membrane Permeability

Medicinal chemistry programs often face inconsistent reactivity and undefined physical states with free base benzimidazole fragments. This 6,7-dimethyl benzimidazole-2-ethylamine hydrochloride salt (MW 225.72, logP 1.57) provides a defined, stable solid form for accurate gravimetric DMSO stock preparation. - Defined 6,7-dimethyl substitution benchmark for probing steric/electronic effects on target binding vs. 5,6-isomer. - Versatile ethylamine handle enables systematic amide coupling, sulfonamide formation, or reductive amination. - ≥95% purity minimizes side-product formation in parallel library synthesis for epigenetic and GPCR targets.

Molecular Formula C11H16ClN3
Molecular Weight 225.72
CAS No. 1185704-16-8
Cat. No. B2878851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride
CAS1185704-16-8
Molecular FormulaC11H16ClN3
Molecular Weight225.72
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl
InChIInChI=1S/C11H15N3.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6,12H2,1-2H3,(H,13,14);1H
InChIKeyQTSQHXFRYOUFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Baseline and Compound Class


[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is a substituted benzimidazole derivative bearing a primary ethylamine side chain at the 2-position and methyl groups at the 6 and 7 positions of the fused benzene ring. The compound is supplied as a stable hydrochloride salt (C11H15N3·HCl, MW 225.72) with a predicted logP of 1.57 for the salt form . The free base analogue (CAS 915923-75-0) has a computed density of 1.153±0.06 g/cm³ and a boiling point of 425.4±33.0 °C . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of receptor-targeted agents and enzyme inhibitors .

Physical Form Stable hydrochloride salt enables accurate gravimetric dispensing
Substitution Pattern 6,7-Dimethyl groups define electronic and steric profile for med chem
Use Context Versatile building block for receptor-targeted agents and enzyme inhibitors

Why Substitution Pattern Prevents Generic Interchange


Benzimidazole-2-ethylamine derivatives with differing substitution patterns on the fused benzene ring exhibit markedly distinct lipophilicity, electronic properties, and steric profiles that directly influence target binding, metabolic stability, and synthetic derivatization efficiency [1]. The 6,7-dimethyl substitution creates a symmetrical electron-donating environment that alters the pKa of the benzimidazole NH proton (predicted ~12.40) and increases logP by approximately 0.94 log units relative to the unsubstituted parent [2]. These shifts are not cosmetic; they dictate solubility in biological assay media, membrane permeability in cell-based screens, and the regiochemical outcome of N-alkylation or amidation reactions. Furthermore, positional isomers such as the 5,6-dimethyl variant (CAS 91337-46-1) differ in their molecular shape complementarity to biological targets, making direct substitution without re-validation scientifically and operationally unsound [1].

Substitution pattern 6,7-Dimethyl vs. unsubstituted or isomeric analogs alters lipophilicity, pKa, and target complementarity
Positional isomer 5,6-Dimethyl variant may exhibit different molecular shape complementarity; direct replacement requires re-validation
Free base form Free base physical state undefined; salt form ensures lot-to-lot reproducibility in automated workflows

Comparative Evidence Against Closest Analogs


Lipophilicity Gain from 6,7-Dimethyl Substitution

The hydrochloride salt of [2-(6,7-dimethyl-1H-benzimidazol-2-yl)ethyl]amine exhibits a logP of 1.57 as reported in the Hit2Lead building-block catalog . In contrast, the unsubstituted parent 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1) has a reported logP of 0.626 [1]. This represents a calculated logP increase of approximately +0.94 units attributable to the dual methyl substitution on the benzimidazole ring. The increased lipophilicity is expected to enhance passive membrane permeability and alter the compound's partitioning behavior in biological assay systems.

Lipophilicity Gain
Reported
+0.94 logP
Supports membrane permeability screening context
Vendor-reported computed data; derived from ACD/Labs prediction
Lipophilicity ADME Membrane Permeability

Hydrochloride Salt Handling Advantage

The target compound is supplied and stored as a hydrochloride salt, which provides a solid physical form at ambient temperature . By comparison, the free base analogue 1H-benzimidazole-2-ethanamine, 6,7-dimethyl- (CAS 915923-75-0) does not have a reported melting point, suggesting it may exist as a low-melting solid or oil under standard laboratory conditions . The salt form enables precise gravimetric dispensing for quantitative experimentation and reduces the risk of oxidative degradation of the primary amine during storage .

Salt Handling Advantage
Reported
Solid HCl salt vs. free base with undefined physical state
Enables reproducible dispensing and reduces oxidative degradation risk
Procurement context; free base melting point not reported
Solid-form stability Solubility Weighing accuracy

Scaffold Rigidity and Conformational Constraint

The target compound features an ethylamine chain linked at the benzimidazole 2-position, resulting in only 2 rotatable bonds . In contrast, N-butyl-1H-benzimidazol-2-amine hydrochloride (M 084, CAS 1992047-63-8), which shares the identical molecular formula C11H15N3·HCl (MW 225.72), has the butyl chain attached to the exocyclic amine nitrogen rather than the benzimidazole 2-carbon, yielding greater conformational flexibility . The constrained ethylamine linker in the target compound reduces conformational entropy loss upon target binding and provides a distinct vector for further functionalization via amidation, reductive amination, or sulfonamide formation .

Conformational Constraint
Reported
2 rotatable bonds vs. ≥4 for N-butyl analog
Supports entropy-enthalpy compensation studies
Scaffold rigidity may differ; no direct binding comparison available
Molecular rigidity Conformational entropy Target selectivity

Published Bioactivity Data Limitations

A systematic search of the primary literature (PubMed, Google Patents, BindingDB, ChEMBL) and authoritative databases (PubChem, ChemSpider) as of May 2026 reveals that no peer-reviewed studies reporting quantitative IC50, Ki, or EC50 values for [2-(6,7-dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride against a defined biological target exist in the public domain [1]. This compound appears predominantly in vendor catalogs as a screening building block (Hit2Lead, Fluorochem, CymitQuimica) rather than as a characterized bioactive entity . By comparison, structurally related benzimidazole-2-ethylamine derivatives have been reported with dopamine D1/D2 receptor binding affinities in the micromolar range [2], suggesting potential pharmacological relevance that remains to be experimentally confirmed for this specific compound. Users should anticipate the need for in-house profiling rather than relying on literature-precedented activity data.

Bioactivity Data
Data to verify
No quantitative Ki/IC50/EC50 found
Differentiation rests on scaffold properties, not validated target engagement
Literature search May 2026; class-level precedent exists for D1/D2 binding
Data transparency Custom assay validation Procurement due diligence

Procurement Application Scenarios


SAR Exploration of Benzimidazole Receptor Ligands

When a medicinal chemistry program requires systematic variation of the benzimidazole substitution pattern to probe steric and electronic effects on target binding, this compound provides a well-defined 6,7-dimethyl substitution benchmark. The enhanced logP (1.57 vs. 0.626 for the unsubstituted parent) allows teams to isolate the contribution of lipophilicity to target engagement and selectivity . The ethylamine side chain serves as a synthetically versatile handle for amide coupling, sulfonamide formation, or reductive amination with diverse aldehyde/ketone fragments .

Molecular Docking and Computational Input Structure

The constrained scaffold (2 rotatable bonds) and well-defined tautomeric state of the benzimidazole core make this compound suitable as a reference ligand for docking studies and molecular dynamics simulations . Its lower conformational entropy compared to flexible N-alkyl analogs (e.g., M 084) reduces the computational cost of conformational sampling while providing a realistic representation of the entropy penalty upon binding . The predicted pKa (~12.40 for the benzimidazole NH) informs protonation-state assignment under physiological pH conditions .

Fragment-Based Drug Discovery Library Design

As a fragment-sized building block (MW 226 as HCl salt, 2 rotatable bonds, 2 hydrogen-bond donors, 3 hydrogen-bond acceptors), this compound adheres to the 'Rule of Three' for fragment libraries . The solid hydrochloride form enables accurate gravimetric preparation of DMSO stock solutions for fragment screening campaigns, eliminating the handling challenges associated with free base analogues of undefined physical state . Its moderate logP (1.57) places it in a desirable lipophilicity range for fragment hit identification .

Benzimidazole-Focused Chemical Library Synthesis

This compound is positioned as a key intermediate for the parallel synthesis of benzimidazole-focused compound libraries targeting epigenetic enzymes (e.g., LSD1), kinase ATP-binding pockets, or GPCR allosteric sites . The C2-ethylamine attachment point, combined with the electron-donating 6,7-dimethyl groups, provides a distinct reactivity profile for N-alkylation and urea/thiourea formation compared to the 5,6-dimethyl positional isomer or analogous indole scaffolds . High-purity starting material (≥95%) minimizes side-product formation in library synthesis .

Application
Selection Property
Validation Focus
SAR exploration of benzimidazole substitution
Defined 6,7-dimethyl substitution with logP shift
Lipophilicity contribution to target engagement; synthetic handle versatility
Molecular docking and computational input
Constrained scaffold (2 rotatable bonds) and predicted pKa
Protonation-state assignment; entropy penalty context
Fragment-based library design
Fragment-like properties and solid HCl form
Rule-of-three compliance; accurate DMSO stock preparation
Benzimidazole-focused chemical library synthesis
Electron-donating 6,7-dimethyl and C2-ethylamine handle
Regiochemical outcome in N-alkylation; batch purity specification verification
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